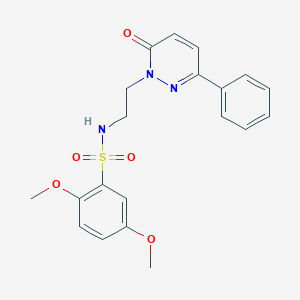

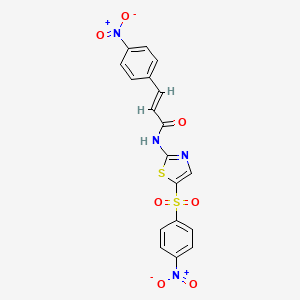

2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an intriguing compound in the field of organic chemistry due to its complex structure and varied applications. Comprising of a benzenesulfonamide core substituted with dimethoxy groups and an ethyl-linked pyridazinone ring, its unique structure suggests potential utility in diverse scientific areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route begins with the functionalization of a benzenesulfonamide derivative through nucleophilic substitution reactions. The dimethoxy groups are introduced via methylation reactions using dimethyl sulfate. The ethyl linkage to the pyridazinone ring is achieved through nucleophilic substitution, often utilizing ethyl halides under basic conditions. This final product results from cyclization reactions forming the pyridazinone ring, typically under acidic or basic catalysis.

Industrial Production Methods

The industrial production focuses on optimizing yields and reaction efficiency. Large-scale production may involve continuous flow reactors to improve reaction times and product purity. Reactions are carefully monitored, maintaining controlled temperatures and pressures to ensure reproducibility and quality. Solvent recovery and recycling processes are also integral, reducing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidative cleavage and modifications are possible, with common reagents such as potassium permanganate or chromium trioxide.

Reduction: : Reductive reactions may involve hydrogenation using palladium on carbon or sodium borohydride.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and side chains.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, or nitric acid.

Reduction: : Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: : Halogens (chlorine, bromine) for halogenation, alkyl halides for alkylation.

Major Products

Oxidation: : Cleaved fragments of the aromatic ring or oxidized side chains.

Reduction: : Partially or fully reduced rings or side chains, potentially leading to more saturated derivatives.

Substitution: : Halogenated or alkylated derivatives, depending on the reagent.

Scientific Research Applications

This compound has gained traction in various research fields:

Chemistry: : Used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology: : Investigated for its bioactivity, particularly in enzyme inhibition and receptor binding studies.

Medicine: : Explored for therapeutic potentials, including anti-inflammatory and antimicrobial properties.

Industry: : Utilized in material science for creating polymers with specific properties, or as a precursor in manufacturing dyes and pigments.

Mechanism of Action

The compound's bioactivity often hinges on its ability to interact with biological macromolecules. The sulfonamide group mimics biological substrates, potentially inhibiting enzymes or receptors. The pyridazinone ring may bind to specific protein sites, disrupting normal cellular functions. These interactions can lead to effects like inhibition of enzyme activity, modulation of receptor pathways, or altering cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxybenzenesulfonamide: : Lacks the pyridazinone ring, offering fewer biological interaction sites.

N-Ethylbenzenesulfonamide: : Simpler structure with different physical and chemical properties.

Pyridazinone derivatives: : Diverse structures with varying side chains and functional groups.

Uniqueness

2,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its combined structural features—sulfonamide core, dimethoxy functional groups, and a pyridazinone ring—endowing it with unique reactivity and potential applications. This synthesis complexity and functional diversity make it a valuable compound for advanced research and industrial applications.

This compound's detailed study reveals its significant potential across various scientific and industrial fields, highlighting the continuous evolution and innovation within organic chemistry.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-27-16-8-10-18(28-2)19(14-16)29(25,26)21-12-13-23-20(24)11-9-17(22-23)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADMYEZJZXNMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2799932.png)

![N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2799934.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2799941.png)

![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2799943.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)